
Lubiprostone (hemiketal)-d7
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Overview
Description
Lubiprostone (hemiketal)-d7 is a synthetic derivative of prostaglandin E1. It is a bicyclic fatty acid that acts as a chloride channel activator. This compound is primarily used in the treatment of chronic idiopathic constipation, irritable bowel syndrome with constipation, and opioid-induced constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Lubiprostone (hemiketal)-d7 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Lubiprostone (hemiketal)-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Lubiprostone (hemiketal)-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chloride channel activation and its effects on cellular processes.
Mechanism of Action
Lubiprostone (hemiketal)-d7 exerts its effects by specifically activating ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid, which softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements. The compound acts in a protein kinase A-independent manner, making it unique among chloride channel activators .
Comparison with Similar Compounds
Similar Compounds
Linaclotide: Another compound used to treat chronic constipation and irritable bowel syndrome with constipation.
Uniqueness
Lubiprostone (hemiketal)-d7 is unique due to its specific activation of ClC-2 chloride channels, which directly increases chloride and water secretion in the intestines without involving cGMP or bile acid pathways. This distinct mechanism of action makes it a valuable therapeutic agent for patients who do not respond to other treatments .
Properties
Molecular Formula |
C20H32F2O5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[(2R,4aR,5R,7aR)-2-(3,3,4,4,5,5,5-heptadeuterio-1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14-,15-,17-,20-/m1/s1/i1D3,2D2,3D2 |
InChI Key |
WGFOBBZOWHGYQH-XMAJRSKPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC([C@]1(CC[C@H]2[C@H](O1)CC(=O)[C@@H]2CCCCCCC(=O)O)O)(F)F |
Canonical SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Origin of Product |
United States |
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